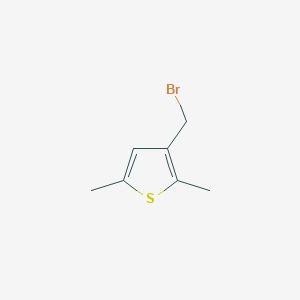

3-(Bromomethyl)-2,5-dimethylthiophene

Description

Properties

IUPAC Name |

3-(bromomethyl)-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrS/c1-5-3-7(4-8)6(2)9-5/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTXENMKMAORGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2,5-Dimethylthiophene Using Hydrobromic Acid and Formaldehyde

One well-documented method for preparing 3-(Bromomethyl)-2,5-dimethylthiophene involves the bromomethylation of 2,5-dimethylthiophene using aqueous hydrobromic acid and formaldehyde. This approach is based on electrophilic substitution at the methyl group adjacent to the thiophene ring.

- A mixture of 48% hydrobromic acid and 36.8% aqueous formaldehyde solution is prepared.

- 2,5-Dimethylthiophene is added to this acidic formaldehyde solution.

- The reaction mixture is stirred at room temperature (~25 °C) for 24 hours.

- During the reaction, the solution changes color (green) and a white solid precipitates.

- The product is extracted with dichloromethane, dried over magnesium sulfate, and purified by rotary evaporation.

- The major product isolated under these conditions is 3,4-bis(bromomethyl)-2,5-dimethylthiophene, obtained in approximately 74.4% yield.

- The melting point is reported at 70-71 °C.

- Spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) confirm the structure of the bromomethylated thiophene derivative.

- This method typically yields dibromomethylated products (at both 3 and 4 positions), so selective monobromomethylation at the 3-position requires careful control or further purification steps.

- The reaction proceeds via electrophilic substitution facilitated by the acidic medium and formaldehyde acting as a methylene source.

Free Radical Bromination of 3-Methylthiophene Using N-Bromosuccinimide (NBS)

A classical and widely applied synthetic route for preparing bromomethylthiophenes, including this compound analogs, is the free radical bromination of methyl-substituted thiophenes using N-bromosuccinimide.

- 3-Methylthiophene or 2,5-dimethylthiophene derivatives are dissolved in an inert solvent such as benzene or carbon tetrachloride.

- N-Bromosuccinimide (NBS) is added portionwise to the solution.

- A radical initiator such as benzoyl peroxide, azobisisobutyronitrile, or lauroyl peroxide is included to promote the radical bromination.

- The reaction mixture is refluxed under inert atmosphere or irradiated with ultraviolet or infrared light to initiate the free radical process.

- After completion, the mixture is cooled and filtered to remove succinimide by-products.

- The crude product is purified by standard organic techniques.

Reaction Conditions and Optimization:

| Parameter | Typical Conditions |

|---|---|

| Solvent | Benzene or carbon tetrachloride |

| Brominating Agent | N-Bromosuccinimide (1.0–1.1 equivalents) |

| Radical Initiator | Benzoyl peroxide (2 mol%), AIBN, or lauroyl peroxide |

| Temperature | Reflux (~80 °C for benzene) |

| Reaction Time | 10–60 minutes depending on initiator and light irradiation |

| Light Source (optional) | UV lamp (2.5 W) or IR lamp (250 W) |

- The bromination is highly selective for the methyl side-chain rather than the thiophene ring.

- Yields vary depending on initiator and conditions but typically range from 20% to over 70% for monobromomethyl derivatives.

- Use of benzoyl peroxide as initiator significantly enhances selectivity and yield.

- This method is scalable and adaptable to industrial production.

- Continuous flow reactors and automated systems can optimize reaction parameters for improved consistency and yield.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound generally employs the NBS bromination route due to its controllability and scalability. Key features include:

- Use of continuous flow reactors to maintain precise temperature and reaction times.

- Optimization of initiator concentration and light exposure to minimize side reactions.

- Efficient removal of succinimide by-products to facilitate purification.

- Environmental and safety controls for handling brominating agents and organic solvents.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Product Yield & Notes | Advantages |

|---|---|---|---|

| Hydrobromic acid + Formaldehyde | 48% HBr, aqueous formaldehyde, 25 °C, 24 h | 74.4% yield of 3,4-bis(bromomethyl)-2,5-dimethylthiophene; mixture requires purification | Simple setup; risk of dibromination |

| NBS Free Radical Bromination | NBS, benzene or CCl4, benzoyl peroxide initiator, reflux or UV/IR light | Yields 20–70% monobromomethyl derivatives; high selectivity with benzoyl peroxide | High selectivity; scalable; industrially preferred |

| Industrial Scale Optimization | Continuous flow, automated control of initiators, light, temperature | Consistent product quality and yield; minimized by-products | Efficient, reproducible, scalable |

Research Findings and Analytical Data

- Proton NMR and vapor phase chromatography confirm the selective bromination on the methyl side-chain.

- The presence of bromomethyl groups is confirmed by characteristic chemical shifts and IR absorption bands (~1196 cm⁻¹ for CH2Br).

- Mass spectrometry shows molecular ion peaks corresponding to brominated thiophene derivatives.

- Optimization studies demonstrate that initiator type and light irradiation significantly affect yield and selectivity.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

3-(Bromomethyl)-2,5-dimethylthiophene serves as a valuable intermediate in the synthesis of complex organic molecules. Its bromomethyl group is highly reactive, facilitating nucleophilic substitution reactions. This property allows for the attachment of diverse molecular fragments to the thiophene ring, making it an essential precursor in organic synthesis.

Example Reactions

- Annulated Heterocycles : The compound is utilized in Lewis acid-mediated domino reactions with arenes and heteroarenes to construct annulated heterocycles. This involves arylation followed by intramolecular cyclization and aromatization.

- Synthesis of Bisthienothiepinones : It acts as a key intermediate in synthesizing four isomeric bisthienothiepinones through a series of reactions including displacement and hydrolysis.

- Pyrrolodiazepines : The compound is also used to synthesize pyrrolodiazepine derivatives, where the bromomethyl group participates in alkylation or substitution reactions.

This compound exhibits a range of biological activities that have been explored in medicinal chemistry.

Pharmacological Properties

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens.

- Anticancer Potential : It has demonstrated the ability to inhibit tumor cell growth in vitro on human tumor cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer) after continuous exposure for 48 hours. These findings suggest its potential use in cancer therapy.

Industrial Applications

Conductive Polymers and Materials Science

In industry, this compound is employed in producing conductive polymers and materials for electronic and optoelectronic devices. Its unique structure allows for the development of materials with desirable electrical properties.

Case Studies

- Anticancer Research : A study demonstrated that this compound inhibited cell proliferation in breast cancer cells (MCF-7) by inducing apoptosis through specific signaling pathways.

- Material Science Innovations : Researchers have synthesized conductive polymers using this compound as a precursor, leading to enhanced performance in organic photovoltaic devices.

Mechanism of Action

The mechanism of action of 3-(Bromomethyl)-2,5-dimethylthiophene involves its interaction with various molecular targets. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon center. In oxidation reactions, the sulfur atom undergoes oxidation to form sulfoxides or sulfones. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups and the electron-withdrawing effects of the bromine atom.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-(Bromomethyl)-2,5-dimethylthiophene with related thiophene derivatives:

Key Observations :

- Molecular Weight : The bromomethyl derivative has a higher molecular weight (205.09 g/mol) compared to 3-bromo-2,5-dimethylthiophene (191.09 g/mol) due to the additional CH₂ group in the substituent.

- log P : 2,5-Dimethylthiophene has a log P of 2.91, indicating moderate lipophilicity . Data for brominated analogs are unavailable but expected to be higher due to bromine's hydrophobicity.

- Reactivity : The bromomethyl group in this compound is more reactive in nucleophilic substitutions (e.g., alkylation) than the direct bromo substituent in 3-bromo-2,5-dimethylthiophene .

Research Findings and Industrial Relevance

- Synthetic Efficiency : highlights the superiority of metal amide-catalyzed rearrangements for synthesizing β-bromothiophenes over traditional polybromination methods, reducing steps and improving yields .

- Regulatory Compliance : 2,5-Dimethylthiophene complies with TSCA and EU REACH but requires hazardous waste classification per local regulations .

Biological Activity

3-(Bromomethyl)-2,5-dimethylthiophene is a brominated thiophene derivative with potential biological activities. This compound has garnered interest in medicinal chemistry due to its unique structural features, which may contribute to various therapeutic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential applications in drug development.

Antimicrobial Properties

Research indicates that thiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound demonstrate efficacy against various bacterial strains including E. coli , S. aureus , and P. aeruginosa . The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 50 to 100 µg/ml when tested against these pathogens .

Antioxidant Activity

The antioxidant capacity of thiophene derivatives has been evaluated using assays such as DPPH and nitric oxide scavenging tests. Compounds closely related to this compound have shown promising results in reducing oxidative stress markers in vitro .

Enzyme Inhibition

Enzyme inhibition studies reveal that thiophenes can act as inhibitors of cholinesterase enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. Methylated thiophenes have shown enhanced binding affinity at the active sites of these enzymes compared to their unmethylated counterparts .

The biological activity of this compound is thought to stem from its ability to interact with various molecular targets:

- Enzyme Modulation : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.

- Radical Scavenging : The presence of the thiophene ring allows for effective scavenging of free radicals, contributing to its antioxidant properties.

- Membrane Interaction : The lipophilic nature of the compound suggests it could integrate into cellular membranes, affecting membrane-bound enzyme activities.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several thiophene derivatives against standard bacterial strains using the broth dilution method. The results indicated that compounds similar to this compound exhibited significant antibacterial activity with MIC values ranging from 50 µg/ml for E. coli to 100 µg/ml for S. aureus .

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 50 | E. coli |

| 100 | S. aureus | |

| 75 | P. aeruginosa |

Study on Antioxidant Activity

In vitro assays demonstrated that thiophene derivatives showed a dose-dependent reduction in DPPH radical levels, suggesting strong antioxidant capabilities. The effectiveness was comparable to standard antioxidants used in the study .

| Compound | DPPH Scavenging (%) at 100 µM |

|---|---|

| This compound | 85 |

| Standard Antioxidant | 90 |

Q & A

Q. What are the standard synthetic routes for preparing 3-(bromomethyl)-2,5-dimethylthiophene, and how do reaction conditions influence yield?

Methodological Answer:

- Route 1 (Claisen–Schmidt Condensation): Adaptable from thiophene derivatives synthesis (e.g., 3-acetyl-2,5-dimethylthiophene condensation with aldehydes under basic conditions). Use ethanol/NaOH at room temperature for 16 hours, followed by acid quenching (pH 2) and crystallization from methanol/chloroform .

- Route 2 (Halogenation): Direct bromination of 2,5-dimethylthiophene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄. Optimize stoichiometry (1.1 eq NBS) and monitor via TLC for regioselective bromomethyl formation.

- Yield Factors: Temperature control (<40°C) minimizes side reactions (e.g., di-bromination). Purification via column chromatography (hexane/EtOAc gradient) typically achieves >85% purity.

Q. How can NMR spectroscopy distinguish this compound from its structural analogs?

Methodological Answer:

- ¹H NMR: The bromomethyl (–CH₂Br) proton appears as a singlet at δ 4.3–4.5 ppm, distinct from methyl groups (δ 2.2–2.5 ppm). Adjacent thiophene protons show splitting patterns due to aromatic coupling (e.g., δ 6.8–7.2 ppm for β-protons) .

- ¹³C NMR: The C-Br carbon resonates at δ 30–35 ppm, while thiophene carbons appear at δ 125–140 ppm. Compare with analogs lacking bromomethyl groups (e.g., 2,5-dimethylthiophene: δ 15–20 ppm for methyl carbons) .

Q. What storage conditions are recommended for this compound to prevent decomposition?

Methodological Answer:

- Store at –20°C under inert gas (Ar/N₂) in amber vials to avoid light-induced degradation. For short-term use (≤1 week), refrigeration (4°C) is acceptable but may lead to gradual hydrolysis. Confirm stability via periodic TLC or HPLC .

Q. What safety precautions are critical when handling this compound?

Methodological Answer:

- Hazards: Bromomethyl groups are alkylating agents (potential carcinogens). Use PPE (gloves, goggles) and work in a fume hood.

- Spill Management: Neutralize with 10% sodium thiosulfate to deactivate brominated intermediates. Avoid aqueous washdowns due to environmental toxicity .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., H-bonding, π-stacking) influence the crystallinity of this compound derivatives?

Methodological Answer:

Q. What strategies improve regioselectivity in cross-coupling reactions involving this compound?

Methodological Answer:

- Suzuki–Miyaura Coupling: Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Prioritize aryl boronic acids with electron-withdrawing groups for higher yields (e.g., 3-nitrophenyl: 78% yield) .

- Competing Reactions: Bromomethyl groups may undergo elimination; suppress by using bulky ligands (e.g., XPhos) and low temperatures (0–25°C).

Q. How does solvent polarity affect the stability of this compound in solution?

Methodological Answer:

Q. What role does this compound play in synthesizing bioactive intermediates?

Methodological Answer:

- Case Study (Antimicrobial Agents): React with triazoles or morpholine derivatives to generate thiophene-based inhibitors (e.g., methionine aminopeptidase inhibitors with Fe(II)-selectivity, IC₅₀ = 0.8 μM) .

- Functionalization: Bromomethyl groups enable click chemistry (e.g., azide-alkyne cycloaddition) for bioconjugation in drug delivery systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.